molecular formula C15H22N2S B12005963 1-Cyclohexyl-3-(1-phenylethyl)thiourea

1-Cyclohexyl-3-(1-phenylethyl)thiourea

Katalognummer: B12005963
Molekulargewicht: 262.4 g/mol
InChI-Schlüssel: HENUXILFJOCRKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-3-(1-phenylethyl)thiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3-(1-phenylethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of amines with isothiocyanates. For instance, the reaction of cyclohexylamine with 1-phenylethyl isothiocyanate in an organic solvent under mild conditions can yield the desired thiourea derivative . Another method involves the reaction of amines with phenyl chlorothionoformate in water, which offers a green and efficient route to symmetrical thioureas .

Industrial Production Methods

Industrial production of thioureas often involves the use of carbon disulfide and amines under high-temperature conditions or in the presence of catalysts. This method allows for the large-scale synthesis of various thiourea derivatives, including this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclohexyl-3-(1-phenylethyl)thiourea undergoes several types of chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of thioureas can lead to the formation of corresponding amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfinyl or sulfonyl derivatives, while reduction can produce the corresponding amines .

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-3-(1-phenylethyl)thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. The sulfur atom in the thiourea group can participate in hydrogen bonding, which is crucial for its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Cyclohexyl-3-(1-phenylethyl)thiourea is unique due to its specific combination of cyclohexyl and phenylethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various applications .

Eigenschaften

Molekularformel

C15H22N2S

Molekulargewicht

262.4 g/mol

IUPAC-Name

1-cyclohexyl-3-(1-phenylethyl)thiourea

InChI

InChI=1S/C15H22N2S/c1-12(13-8-4-2-5-9-13)16-15(18)17-14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H2,16,17,18)

InChI-Schlüssel

HENUXILFJOCRKP-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)NC(=S)NC2CCCCC2

Löslichkeit

36.1 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.